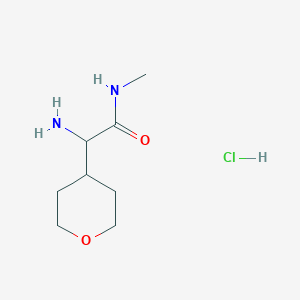

2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride

Beschreibung

2-Amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride is a synthetic organic compound featuring an acetamide backbone substituted with an amino group, a methyl group, and an oxan-4-yl (tetrahydropyran-4-yl) moiety. Its molecular formula is C₈H₁₅ClN₂O₂ (calculated based on structural analogs in ), and it is characterized by a unique substitution pattern that combines hydrophilic (oxane ring) and hydrophobic (methyl group) elements. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical research .

The compound is synthesized via reactions between oxan-4-ylamine and N-methylacetamide in solvents like ethanol or methanol, often catalyzed to improve yield .

Eigenschaften

Molekularformel |

C8H17ClN2O2 |

|---|---|

Molekulargewicht |

208.68 g/mol |

IUPAC-Name |

2-amino-N-methyl-2-(oxan-4-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-10-8(11)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H |

InChI-Schlüssel |

BEVGGYWEWWBBHV-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C(C1CCOCC1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride typically involves the reaction of oxan-4-ylamine with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The process can be summarized as follows:

Starting Materials: Oxan-4-ylamine and N-methylacetamide.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

Product Formation: The resulting product is 2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its oxan-4-yl ring, N-methyl group, and amino-acetamide core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Differentiators

Oxan-4-yl vs. Other Cyclic Moieties: The oxan-4-yl ring provides a rigid, oxygen-containing structure that enhances hydrogen bonding capacity compared to phenyl or aliphatic chains (e.g., in N-(4-bromophenyl)-2-(oxan-4-yl)acetamide, ). This improves target selectivity in receptor interactions . Contrast with 2-chloro-N-(oxan-4-yl)acetamide (), where a chloro group replaces the amino substituent, increasing electrophilicity but reducing biocompatibility.

Hydrochloride Salt vs. Free Base: The HCl salt form (as in this compound and ) improves solubility and stability compared to non-ionic analogs like 2-(methylamino)acetamide ().

Amino and Methyl Substitutions: The N-methyl group reduces metabolic degradation compared to primary amines (e.g., 2-amino-N-(oxolan-2-ylmethyl)acetamide HCl, ). The amino group at the α-position enables nucleophilic reactivity, facilitating covalent bonding with biological targets, unlike analogs with methoxy or chloro groups .

Biologische Aktivität

2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxan ring, an amino group, and an acetamide moiety. This configuration contributes to its diverse chemical reactivity and potential interactions with biological systems.

Molecular Formula

- Molecular Formula : CHClNO

The biological activity of 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, resulting in therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with receptors, altering signaling pathways associated with various biological processes.

Antimicrobial Properties

Research indicates that 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Anticancer Potential : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

Data Tables

| Biological Activity | Tested Strain/Cell Line | Effect | Concentration |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | 32 µg/mL |

| Antimicrobial | S. aureus | Inhibition | 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Cell viability reduction | 25 µM (48h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.